Cas no 2422893-01-2 ((4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole))

2422893-01-2 structure
Nome del prodotto:(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole)
Numero CAS:2422893-01-2
MF:C36H41N2O2P
MW:564.696710348129
MDL:MFCD34186923
CID:5085707
PubChem ID:155290366
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) Proprietà chimiche e fisiche
Nomi e identificatori
-
- (4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole)
- E73850
- 2422893-01-2
- bis[2-[(4S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl]phenyl]-phenyl-phosphane
- AKOS040767481
- bis[2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane
-
- MDL: MFCD34186923
- Inchi: 1S/C36H41N2O2P/c1-4-14-26(15-5-1)31-24-39-35(37-31)29-20-10-12-22-33(29)41(28-18-8-3-9-19-28)34-23-13-11-21-30(34)36-38-32(25-40-36)27-16-6-2-7-17-27/h3,8-13,18-23,26-27,31-32H,1-2,4-7,14-17,24-25H2/t31-,32-/m1/s1
- Chiave InChI: UNNXTSKUSPPYLJ-ROJLCIKYSA-N
- Sorrisi: P(C1C=CC=CC=1)(C1=CC=CC=C1C1=N[C@H](CO1)C1CCCCC1)C1=CC=CC=C1C1=N[C@H](CO1)C1CCCCC1
Proprietà calcolate
- Massa esatta: 564.29056555g/mol
- Massa monoisotopica: 564.29056555g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 41
- Conta legami ruotabili: 7
- Complessità: 839
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 43.2
- XLogP3: 8.5
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A1371332-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
$135.0 | 2025-02-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R133124-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
¥1197 | 2023-09-09 | |
1PlusChem | 1P01XDF7-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
$99.00 | 2024-05-21 | |
Ambeed | A1371332-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
$135.0 | 2025-03-03 | |
Aaron | AR01XDNJ-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
$121.00 | 2023-12-14 | |
Cooke Chemical | BD0885053-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) |
2422893-01-2 | 97% | 100mg |
RMB 870.40 | 2025-02-20 | |
AstaTech | E73850-0.1/G |
(4S,4'S)-2,2'-((PHENYLPHOSPHANEDIYL)BIS(2,1-PHENYLENE))BIS(4-CYCLOHEXYL-4,5-DIHYDROOXAZOLE) |
2422893-01-2 | 95% | 0.1g |
$180 | 2023-09-19 |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) Letteratura correlata
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
2422893-01-2 ((4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole)) Prodotti correlati
- 51444-79-2(4-2-(Octyloxy)benzoylaminobenzoic Acid)
- 1269293-86-8(1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde)
- 873556-56-0(2-BENZYLOXY-N-METHOXY-N-METHYL-BENZAMIDE)
- 477537-79-4(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-phenoxybenzamide)
- 444185-12-0((2E)-3-(3,4-dimethoxyphenyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]prop-2-enamide)
- 2171586-89-1(2-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid)
- 762273-00-7((S)-tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate)
- 887219-26-3(N-2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl-4-phenoxybenzene-1-sulfonamide)
- 1797225-35-4(N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-4-(trifluoromethoxy)benzamide)
- 24927-33-1((2-bromoethylidene)cyclobutane)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
